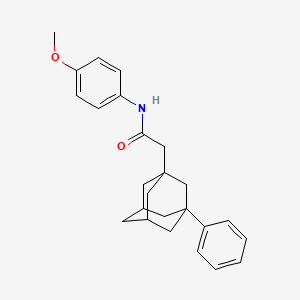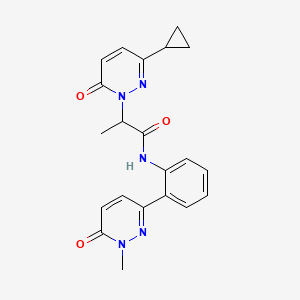
N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of adamantane derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Catalytic Hydrogenation for Green Synthesis
The study by Zhang Qun-feng (2008) on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the importance of novel catalysts in the efficient and environmentally friendly synthesis of chemical intermediates (Zhang Qun-feng, 2008). This research underscores the potential for green chemistry applications in synthesizing compounds similar to N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide, focusing on sustainability and reduced environmental impact.
Comparative Metabolism of Chloroacetamide Herbicides
Research by S. Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the metabolic pathways of similar acetamide compounds (Coleman et al., 2000). Understanding these pathways is crucial for assessing the potential environmental and health impacts of related chemicals, including the bioactivation processes that could relate to the metabolism of N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide.
Chemoselective Acetylation for Antimalarial Drugs
The work by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation using immobilized lipase for synthesizing intermediates of antimalarial drugs highlights the role of enzyme-catalyzed reactions in producing medically relevant compounds (Magadum & Yadav, 2018). This approach could be applicable to synthesizing or modifying compounds like N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide for therapeutic applications.
Synthesis of Protein Tyrosine Phosphatase Inhibitors
A. Saxena et al. (2009) evaluated the synthesis of 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating the potential of acetamide derivatives in therapeutic applications, particularly for treating diabetes (Saxena et al., 2009). This research suggests that similar structures, such as N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide, could be explored for their bioactive potential in modulating enzymes involved in disease pathways.
Structural Studies on Amide Derivatives
The study by D. Kalita and J. Baruah (2010) on the different spatial orientations of amide derivatives in anion coordination provides foundational knowledge on the structural aspects of acetamide compounds (Kalita & Baruah, 2010). Understanding these structural characteristics is essential for designing compounds with specific functions and interactions, relevant to the development of N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide for targeted applications.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-phenyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-22-9-7-21(8-10-22)26-23(27)16-24-12-18-11-19(13-24)15-25(14-18,17-24)20-5-3-2-4-6-20/h2-10,18-19H,11-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDQJUJRNASSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)




![N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2560309.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)
![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)
![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)